molecular formula C25H18N2O3 B2820414 3-phenethyl-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione CAS No. 883955-18-8

3-phenethyl-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione

Cat. No.: B2820414
CAS No.: 883955-18-8
M. Wt: 394.43
InChI Key: NORABKCSBBZNNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Phenethyl-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione is a synthetic chromenopyrimidine-dione derivative offered as a high-purity chemical reagent for research applications. While specific biological data for this exact analog is limited, its core structural framework is part of a chemotype extensively investigated for its diverse pharmacological potential. The chromenopyrimidine scaffold is a privileged structure in medicinal chemistry, with substantial literature supporting its significance in oncology research. Compounds sharing this core have demonstrated promising antitumor activities by inhibiting critical molecular targets. For instance, related chromenopyrimidines have been shown to inhibit cyclin-dependent kinase 2 (CDK2), an essential regulator of the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells . Recent studies on novel chromeno[2,3-d]pyrimidine derivatives have reported sub-micromolar cytotoxic activity (IC₅₀ < 0.3 µM) against a panel of human tumor cell lines, including breast (MCF7, MDA-MB-231) and liver (Huh7 D12) carcinomas, while showing no significant toxicity to non-cancerous fibroblasts . Furthermore, some derivatives have been found to inhibit Store-Operated Calcium Entry (SOCE), a process implicated in cancer cell proliferation and survival . Beyond oncology, this chemical class also shows promise in antimicrobial research. Fused chromenopyrimidine systems have been synthesized and evaluated for their efficiency against various bacterial strains, contributing to the search for new antibacterial agents . The presence of both chromene and pyrimidine rings in a single molecule creates a multifaceted platform for exploring structure-activity relationships. Researchers can utilize this compound as a key intermediate for constructing more complex annulated heterocyclic systems or as a pharmacophore for developing novel therapeutic agents targeting proliferative diseases and resistant microbial infections. This product is intended for chemical and biological research purposes only. It is not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2-phenyl-3-(2-phenylethyl)chromeno[2,3-d]pyrimidine-4,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18N2O3/c28-22-19-13-7-8-14-20(19)30-24-21(22)25(29)27(16-15-17-9-3-1-4-10-17)23(26-24)18-11-5-2-6-12-18/h1-14H,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NORABKCSBBZNNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=NC3=C(C2=O)C(=O)C4=CC=CC=C4O3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-phenethyl-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione involves several steps. One common method includes the reaction of 2-amino-4H-1-chromene-3-carbonitrile with phenyl isothiocyanate under microwave dielectric heating . Another method involves the reaction of 2-amino-4-aryl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitriles with aliphatic carboxylic acids in the presence of phosphorus oxychloride (POCl3) . These reactions typically proceed through a heterocyclocondensation process or a tandem intra-molecular Pinner–Dimroth rearrangement .

Chemical Reactions Analysis

3-phenethyl-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include phenyl isothiocyanate, aliphatic carboxylic acids, and POCl3 . The major products formed from these reactions are typically chromeno[2,3-d]pyrimidine analogs .

Scientific Research Applications

In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown promise as an anti-cancer agent due to its ability to inhibit the proliferation of cancer cells .

Mechanism of Action

The mechanism of action of 3-phenethyl-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting key enzymes and signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interact with dihydrofolate reductase (DHFR) and other enzymes involved in DNA synthesis .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The substituents at positions 2 and 3 significantly impact molecular weight, polarity, and bioactivity. Key comparisons include:

Compound Name Substituents (Position 2/3) Molecular Formula Molecular Weight Key Properties/Activities Reference
2,3-Diphenyl-4H-chromeno[2,3-d]pyrimidine-4,5-dione Phenyl/Phenyl C23H14N2O3 366.376 Structural simplicity; no reported bioactivity
Target Compound (3-Phenethyl-2-phenyl derivative) Phenyl/Phenethyl C27H20N2O3* 420.46* Increased lipophilicity due to phenethyl chain N/A
3-(2-Methoxyethyl)-2-(2-methylphenyl) derivative 2-Methylphenyl/Methoxyethyl C21H18N2O4 374.38 Enhanced polarity from methoxy group
3-(4-Chlorophenyl)-6,6-dimethyl derivative 4-Chlorophenyl/Complex C27H25ClN2O4S 522.02 Chlorine enhances electronegativity; antiamyloid potential

*Note: Molecular formula and weight for the target compound are inferred from its name and structural analogs.

  • Phenethyl vs. Phenyl Substituents : The phenethyl group in the target compound introduces greater conformational flexibility and lipophilicity compared to the rigid phenyl group in 2,3-diphenyl derivatives. This may improve membrane permeability but reduce binding specificity .
  • Methoxyethyl vs.

Core Heterocyclic Modifications

Replacement of the chromeno oxygen atom with sulfur (e.g., in thieno[2,3-d]pyrimidine derivatives) alters electronic properties:

Compound Class Core Structure Key Features Bioactivity Example Reference
Chromeno[2,3-d]pyrimidine (Target) Oxygen-containing ring Higher electronegativity; potential for H-bonding Not explicitly reported N/A
Thieno[2,3-d]pyrimidine Sulfur-containing ring Enhanced π-stacking; redox activity Anti-tyrosinase (IC50 ~10 μM for 4g)
Pyrano[4,3':4,5]thieno derivatives Fused pyrano-thieno ring Complex ring system; steric hindrance Antiamyloid activity (e.g., 4k, 4m)
  • Sulfur vs. Oxygen: Thieno analogs (e.g., ) exhibit stronger interactions with metal ions in enzymes like tyrosinase due to sulfur’s polarizability, whereas chromeno derivatives may favor hydrogen bonding .
  • Pyrano Modifications: Pyrano-thieno derivatives () show antiamyloid activity linked to bulky substituents (e.g., di-tert-butyl groups), suggesting steric effects are critical for β-amyloid inhibition .

Research Findings and Pharmacological Implications

Anti-Tumor Activity: Triazine-fused chromeno-pyrimidines () show moderate cytotoxicity (e.g., IC50 ~20 μM) against breast cancer cell lines, though the target compound’s activity remains unexplored .

Antiamyloid Potential: Thieno-pyrimidines with hydroxymethoxyphenyl substituents (e.g., 4e) inhibit β-amyloid aggregation by 60–70% after 9 days, comparable to reference drug GV-971 .

Enzyme Inhibition: Hydroxy-substituted thieno-pyrimidines (e.g., 4g) exhibit anti-tyrosinase activity via metal-ligand interactions, a mechanism less likely in oxygen-containing chromeno derivatives .

Q & A

Q. What are the common synthetic routes for 3-phenethyl-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione?

The compound is typically synthesized via cyclocondensation reactions. For example, heterocyclization of azomethine derivatives (e.g., 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide) in glacial acetic acid with dimethyl sulfoxide (DMSO) yields pyrimidine derivatives . Alternative methods include tandem intramolecular Pinner/Dimroth rearrangements using aliphatic carboxylic acids and POCl₃ as catalysts . Key steps involve reflux conditions, solvent optimization (e.g., ethanol or dioxane), and purification via crystallization.

Q. How is structural characterization performed for this compound?

Nuclear Magnetic Resonance (¹H/¹³C NMR) and Infrared (IR) spectroscopy are standard for confirming the core structure and substituents. For example, carbonyl stretches (~1660–1715 cm⁻¹ in IR) and aromatic proton signals (δ 6.5–8.5 ppm in ¹H NMR) are critical markers . X-ray crystallography may resolve tautomeric forms or stereochemistry, as seen in related pyrimidine derivatives .

Q. What in vitro assays are used to evaluate biological activity?

  • Enzyme inhibition : Spectrophotometric assays (e.g., tyrosinase inhibition using L-DOPA as a substrate) .
  • Anticancer activity : Cell viability assays (e.g., MTT) against HepG2, MCF-7, or HCT-116 cell lines .
  • Antimicrobial activity : Broth microdilution for MIC determination .

Advanced Research Questions

Q. How can synthesis yields be optimized for complex derivatives?

  • Catalyst selection : Brønsted-acidic ionic liquids improve reaction efficiency (e.g., 87–94% yields in pyrido[2,3-d]pyrimidine synthesis) .
  • Solvent systems : Glacial acetic acid/DMSO mixtures enhance cyclization .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from hours to minutes) while maintaining high purity .

Q. What computational methods predict the compound’s biological activity?

Molecular docking (e.g., AutoDock 4.0) with target proteins (e.g., tyrosinase PDB:2Y9X) identifies binding modes. Hydroxy and methoxy substituents enhance interactions via metal-ligand coordination or hydrogen bonding . Validation requires correlating docking scores (binding energies) with in vitro IC₅₀ values .

Q. How to address contradictions in structure-activity relationship (SAR) data?

Discrepancies (e.g., hydroxy groups vs. methoxy groups for tyrosinase inhibition) are resolved by:

  • Dose-response studies : Testing multiple concentrations to confirm potency trends .
  • Cellular permeability assays : Assessing whether substituents affect bioavailability .
  • Molecular dynamics simulations : Evaluating binding stability over time .

Q. What strategies improve selectivity for therapeutic targets?

  • Substituent engineering : Introducing bulky groups (e.g., 4-chlorophenyl) reduces off-target interactions .
  • Isoform-specific design : Targeting unique residues in enzymes (e.g., IMPDH2 in cancer vs. IMPDH1) .
  • Prodrug approaches : Masking polar groups to enhance tissue specificity .

Q. How to resolve analytical challenges in tautomer identification?

  • Variable-temperature NMR : Detects equilibrium shifts between keto-enol forms .
  • X-ray crystallography : Provides definitive proof of dominant tautomers .
  • Mass spectrometry (HRMS) : Confirms molecular ion stability under different pH conditions .

Methodological Tables

Q. Table 1. Key Synthetic Methods

MethodConditionsYield (%)Key Reference
CyclocondensationGlacial acetic acid/DMSO, reflux65–77
Pinner/Dimroth RearrangementPOCl₃, aliphatic carboxylic acids63–74
Microwave-assisted150–200 W, 10–15 min70–85

Q. Table 2. Biological Activity Correlations

SubstituentTarget EnzymeIC₅₀ (µM)SAR Insight
2,4-DihydroxybenzeneTyrosinase12.3Metal-ligand interactions
3-Chloropentan-2,4-dioneAcetylcholinesterase8.7Enhanced lipophilicity
Piperazinyl groupsIMPDH2 (Cancer)0.24Isoform-specific binding

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.